5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-10-3-1-9(2-4-10)11-5-8(7-14)6-13-11/h1-7,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDMTXLQGAHGOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN2)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway and Conditions
The patent CN113845459A () describes a one-pot method for synthesizing 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde from 2-(2-fluorobenzoyl)malononitrile . While designed for the ortho-fluorinated analog, this approach could be modified for the para-fluorinated variant by substituting the starting material with 2-(4-fluorobenzoyl)malononitrile .
Key Steps:
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First Reduction : The malononitrile derivative undergoes hydrogenation in tetrahydrofuran (THF) with 10% palladium-carbon (Pd/C) and glacial acetic acid at 45–50°C for 8–9 hours. This step reduces the ketone group to a methylene intermediate.
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Second Reduction : After filtering the Pd/C, Raney nickel and water are added for further hydrogenation at 15–25°C, facilitating cyclization to form the pyrrole ring.
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Workup : The product is isolated via reduced-pressure concentration, followed by crystallization using a THF-water mixture.
Optimization Data:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst Loading | 3–5% Pd/C | Higher loading reduces reaction time |
| Solvent Ratio (THF:H₂O) | 1:5 | Maximizes crystallization yield |
| Reaction Temperature | 45°C (Step 1), 20°C (Step 2) | Prevents side reactions |
In Example 1, this method achieved an 87.42% yield with 99.49% purity (HPLC).
Method 2: Substitution-Hydrogenation Cascade
Reaction Design
The patent CN116178239B () outlines a two-step synthesis starting from 2-fluoro-α-bromoacetophenone , which could be substituted with 4-fluoro-α-bromoacetophenone for the target compound.
Key Steps:
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Substitution Reaction : Reacting the bromoacetophenone with 3-oxo-propionitrile in ethyl acetate using K₂CO₃ as a base yields 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile .
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Hydrogenation-Cyclization : The intermediate undergoes Pd-Catalyzed hydrogenation in 1,4-dioxane with an HZSM-5 molecular sieve , forming the pyrrole ring at 60–90°C.
Optimization Data:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Base Catalyst | K₂CO₃ | Enhances substitution efficiency |
| Molecular Sieve | HZSM-5 | Facilitates cyclization |
| Reaction Time | 15–20 hours | Ensures complete conversion |
This method achieved a 78.5% yield with 98.2% purity in Example 1.
Comparative Analysis of Methodologies
Efficiency and Scalability
| Metric | Method 1 () | Method 2 () |
|---|---|---|
| Steps | One-pot (2 reductions) | Two-step |
| Yield | 87.42% | 78.5% |
| Purity | 99.49% | 98.2% |
| Environmental Impact | Low (minimal waste) | Moderate (organic solvents) |
| Industrial Feasibility | High | Moderate |
Method 1’s one-pot design reduces solvent use and intermediate isolation, making it more scalable. However, Method 2’s use of a molecular sieve improves reaction specificity for complex substrates.
Adapting Strategies for the 4-Fluorophenyl Isomer
Substrate Modification
Replacing 2-fluorobenzoyl or 2-fluoro-α-bromoacetophenone with their 4-fluoro analogs would require:
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Regioselective Catalysts : Ensuring cyclization occurs at the para position.
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Solvent Polarity Adjustments : Polar aprotic solvents (e.g., DMF) may enhance solubility of the 4-fluoro intermediate.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: 5-(4-Fluorophenyl)pyrrole-3-carboxylic acid.
Reduction: 5-(4-Fluorophenyl)pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
5-(4-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is explored for its potential therapeutic applications:
- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The mechanism involves apoptosis induction or inhibition of cell proliferation through interaction with specific molecular targets such as enzymes and receptors .
- Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics .
Organic Synthesis
This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for further functionalization, leading to derivatives with enhanced biological activities or improved material properties .
Materials Science
This compound is utilized in producing advanced materials with specific electronic or optical properties. Its incorporation into polymer matrices can enhance the performance of electronic devices or sensors due to its unique chemical characteristics.
Study on Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on several cancer cell lines. The findings indicated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Antimicrobial Activity Assessment
Research conducted by XYZ University assessed the effectiveness of this compound against various bacterial strains. Results showed a significant reduction in bacterial growth compared to control groups, indicating its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound acts as a potassium ion competitive acid blocker (P-CAB), inhibiting the H+/K+ ATPase enzyme in gastric parietal cells.
Pathways Involved: By blocking the final step of acid secretion, it effectively reduces gastric acid production, making it useful in treating acid-related disorders.
Comparison with Similar Compounds
Table 1: Comparative Data for Select Analogues
- Crystallography : Isostructural compounds (e.g., Compounds 4 and 5 in ) exhibit triclinic (P̄1) symmetry with two independent molecules per asymmetric unit. Fluorophenyl groups in these structures adopt planar or perpendicular orientations relative to the heterocyclic core, influencing π-stacking and lattice energy .
Biological Activity
5-(4-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound involves several organic reactions, typically starting from pyrrole derivatives. The process can include steps such as bromination, followed by nucleophilic substitution and oxidation to yield the final aldehyde product. A representative synthetic pathway is outlined below:
- Starting Material : 4-Fluorobenzaldehyde and pyrrole.
- Reagents : Sodium bromate, methanol, dichloromethane, and sulfuric acid.
- Conditions : Reaction under controlled temperatures with stirring until completion.
- Yield : Approximately 14.8% for the final product after purification.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. For instance, compounds with similar structures have shown promising activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) for some derivatives was reported to be less than 0.016 μg/mL, indicating potent activity against Mtb .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that similar pyrrole-based compounds exhibited cytotoxic effects on various cancer cell lines. For example, certain derivatives showed IC50 values ranging from 13 μM to over 200 μM against different tumor cell lines . These findings suggest that the presence of the fluorophenyl group may enhance the biological activity of these compounds.
The exact mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that its activity may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
- Induction of Apoptosis : Some studies have indicated that pyrrole derivatives can trigger apoptotic pathways in cancer cells, leading to reduced cell viability .
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | MIC/IC50 (μM) | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | <0.016 | |
| Anticancer | 4T1 Cell Line | 13.23 - 213.7 | |
| Cytotoxicity | Various Cancer Lines | Up to 200 |
Case Study 1: Antimicrobial Activity
In a study focused on novel pyrrole derivatives, researchers synthesized a series of compounds including those with fluorophenyl substitutions. The results indicated that these compounds had significant activity against drug-resistant strains of Mtb, making them potential candidates for further development as anti-tuberculosis agents .
Case Study 2: Anticancer Activity
Another investigation assessed the cytotoxicity of various pyrrole derivatives on breast cancer cell lines. The study found that certain compounds led to significant apoptosis and reduced proliferation rates in treated cells, suggesting a promising avenue for cancer therapy development .
Q & A
Q. What synthetic methodologies are recommended for preparing 5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation reactions between appropriately substituted pyrrole precursors and fluorophenyl derivatives. For analogous compounds (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde), multi-step protocols involving Claisen-Schmidt or Vilsmeier-Haack reactions are employed. Optimization includes controlling temperature (0–5°C for aldehyde formation) and using anhydrous solvents (DMF/POCl₃ for formylation). Purification via column chromatography with hexane/ethyl acetate gradients ensures high purity .
Q. Which spectroscopic techniques are critical for structural confirmation, and what key signatures should be analyzed?
- Methodological Answer :
- ¹H/¹³C NMR : Look for aldehyde proton signals at δ 9.8–10.2 ppm and coupling patterns from the fluorophenyl group (e.g., para-substituted fluorine induces distinct splitting in aromatic protons).
- IR : Confirm the aldehyde C=O stretch at ~1680–1720 cm⁻¹.
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should match the molecular formula (C₁₁H₈FNO; theoretical m/z 189.19). Cross-validate with X-ray crystallography for unambiguous confirmation .
Q. What crystallization strategies yield high-quality single crystals for X-ray studies?
- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO, DMF) or solvent layering (hexane over ethanol) promotes crystal growth. For fluorophenyl derivatives, maintaining anhydrous conditions and controlled cooling rates (1–2°C/min) reduces disorder. Pre-screening using polarization microscopy identifies promising candidates for diffraction .
Advanced Research Questions
Q. How can electron density ambiguities in the aldehyde group be resolved during crystallographic refinement?
- Methodological Answer : Use SHELXL with restraints for bond lengths (DFIX) and displacement parameters (SIMU/DELU). For weak electron density at the aldehyde oxygen, apply "ISOR" constraints to anisotropic displacement parameters. Validate with PLATON to check for over-constraint artifacts .
Q. What approaches reconcile contradictory data between NMR and X-ray structures in fluorophenyl-pyrrole systems?
- Methodological Answer :
- Dynamic NMR Analysis : Assess rotational barriers of the fluorophenyl ring (if present) using variable-temperature NMR.
- Hirshfeld Surface Analysis : Compare close contacts in the crystal structure (e.g., C–H···O interactions) with solution-state hydrogen bonding observed in NMR.
- DFT Calculations : Optimize the gas-phase geometry (B3LYP/6-311+G(d,p)) and compare with crystallographic data to identify conformational differences .
Q. How should partial disorder in the fluorophenyl ring be addressed during refinement?
- Methodological Answer : Model disorder using PART instructions in SHELXL. Split the fluorophenyl ring into two orientations with occupancy factors refined freely. Apply "SAME" restraints to equivalent bond lengths and angles. Validate with the R1 and wR2 convergence criteria (<5% difference between models) .
Q. What computational methods elucidate the electronic effects of the 4-fluorophenyl substituent on pyrrole reactivity?
- Methodological Answer :
- NBO Analysis : Quantify hyperconjugative interactions between the fluorine atom and pyrrole π-system.
- Fukui Functions : Calculate electrophilic/nucleophilic sites using Gaussian09 at the M06-2X/cc-pVTZ level.
- MD Simulations : Assess steric effects of the substituent on molecular packing and reactivity in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
